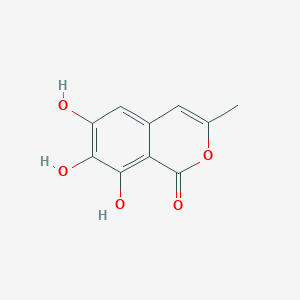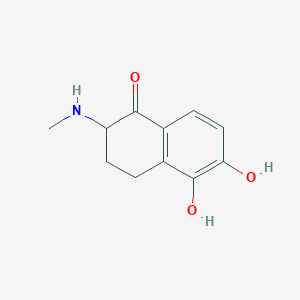
5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-on: Dies sind polycyclische aromatische Verbindungen, die eine Tetralin-Einheit enthalten, die aus einem Benzol besteht, das mit einem Cyclohexan verschmolzen ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-on umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reduktion eines Naphthalinderivats, gefolgt von Methylierungs- und Hydroxylierungsreaktionen. Die spezifischen Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittel, können je nach gewünschter Ausbeute und Reinheit variieren .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung erfolgt typischerweise durch großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Der Prozess kann kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken umfassen, um eine hohe Reinheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves several steps. One common method includes the reduction of a naphthalene derivative followed by methylation and hydroxylation reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nukleophile wie Amine, Alkohole und Thiole.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-on als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Baustein für verschiedene chemische Reaktionen und Studien .
Biologie: In der biologischen Forschung wird diese Verbindung auf ihre möglichen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht. Es wird in Experimenten verwendet, um seine Rolle in biologischen Systemen zu verstehen .
Medizin: In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Es könnte Anwendungen bei der Entwicklung neuer Medikamente haben, die auf bestimmte molekulare Pfade abzielen .
Industrie: Im Industriesektor wird 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-on bei der Produktion verschiedener chemischer Produkte verwendet, darunter Pharmazeutika und Agrochemikalien .
Wirkmechanismus
Der Wirkmechanismus von 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Es kann als Agonist oder Antagonist bestimmter Rezeptoren wirken und Signalwege und zelluläre Reaktionen beeinflussen. Die genauen molekularen Zielstrukturen und Pfade können je nach Kontext seiner Verwendung variieren .
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets in cells. It may act as an agonist or antagonist of certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
5,6-Dihydroxyindol-2-carbonsäure: Ein biosynthetischer Vorläufer von Melaninen mit ähnlichen Strukturmerkmalen.
5,6-Dihydroxy-2-methylaminotetralin: Ein weiteres Tetralinderivat mit vergleichbaren chemischen Eigenschaften.
Einzigartigkeit: 5,6-Dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-on ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Hydroxyl- als auch von Methylaminogruppen einzigartig. Diese Kombination von funktionellen Gruppen verleiht eine besondere chemische Reaktivität und biologische Aktivität, was es für verschiedene Forschungs- und industrielle Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5,6-dihydroxy-2-(methylamino)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H13NO3/c1-12-8-4-2-7-6(10(8)14)3-5-9(13)11(7)15/h3,5,8,12-13,15H,2,4H2,1H3 |
InChI-Schlüssel |
KVQODNTVZFTUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C(C1=O)C=CC(=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
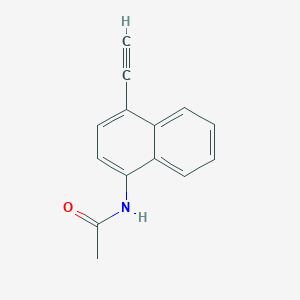

![1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-](/img/structure/B11895000.png)


![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
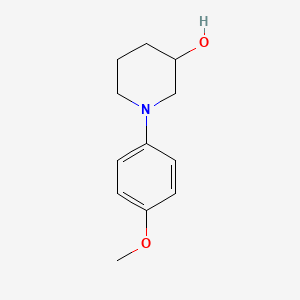
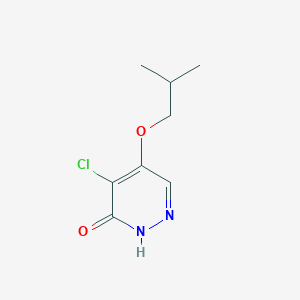


![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)

